N-(2,5-dimethylphenyl)-2-{8-methyl-4-oxo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Description
N-(2,5-dimethylphenyl)-2-{8-methyl-4-oxo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a structurally complex pyrimidoindole derivative characterized by a pyrimido[5,4-b]indole core substituted with a 3-propyl-1,2,4-oxadiazole methyl group at position 3, an 8-methyl group, and an N-(2,5-dimethylphenyl)acetamide side chain. The pyrimidoindole scaffold is known for its pharmacological relevance, particularly in targeting enzymes and receptors involved in inflammation and oncology . The inclusion of the 1,2,4-oxadiazole moiety enhances metabolic stability and bioavailability compared to simpler heterocyclic systems, as oxadiazoles are resistant to oxidative degradation .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[8-methyl-4-oxo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]pyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O3/c1-5-6-22-30-24(36-31-22)14-32-15-28-25-19-11-16(2)8-10-21(19)33(26(25)27(32)35)13-23(34)29-20-12-17(3)7-9-18(20)4/h7-12,15H,5-6,13-14H2,1-4H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIWRUAKMSFKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)C)CC(=O)NC5=C(C=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-{8-methyl-4-oxo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide (CAS Number: 1111976-66-9) is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a dimethylphenyl moiety linked to an acetamide group , which is further connected to a pyrimido-indole structure incorporating an oxadiazole substituent . Its molecular formula is with a molecular weight of 484.5 g/mol. The presence of the oxadiazole ring suggests potential for diverse biological activities, particularly in medicinal chemistry contexts.
Pharmacological Significance
Preliminary studies indicate that compounds similar to this compound exhibit significant pharmacological effects. Notably:
- Anticonvulsant Activity : Derivatives containing oxadiazole and pyrimidine have shown promising results in anticonvulsant screening models.
- Anti-inflammatory Properties : Compounds with similar structures have been studied for their anti-inflammatory effects.
- Anticancer Potential : Research suggests that this compound may interact with various biological targets involved in cancer progression.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it may interact with enzymes involved in metabolic pathways or receptors implicated in disease mechanisms.
Potential Targets:
| Target | Function |
|---|---|
| Enzymes | Involved in metabolic pathways |
| Receptors | Implicated in various disease mechanisms |
Case Studies and Research Findings
Recent research has highlighted the biological activity of compounds structurally related to N-(2,5-dimethylphenyl)-2-{8-methyl-4-oxo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-y}acetamide:
- Anticonvulsant Screening : A study demonstrated the efficacy of oxadiazole derivatives in reducing seizure activity in animal models.
- In Vitro Assays : Various assays have been conducted to evaluate the interaction of this compound with specific receptors and enzymes.
- Molecular Docking Studies : These studies have provided insights into how the compound may bind to its targets at the molecular level.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimido[5,4-b]indole Derivatives
Pharmacological and Physicochemical Implications
Substituent Effects on Bioactivity
- Oxadiazole vs. Thioether/Sulfanyl Groups : The target compound’s 3-propyl-1,2,4-oxadiazole group confers greater metabolic stability than the thioether/sulfanyl groups in . Oxadiazoles are less prone to enzymatic cleavage, enhancing plasma half-life .
- Aryl Substituents : The N-(2,5-dimethylphenyl) group in the target compound increases lipophilicity (logP ~3.2 predicted) compared to N-(4-methylphenyl) (logP ~2.8) and N-(4-ethylphenyl) (logP ~3.0) . Higher lipophilicity may improve membrane permeability but could reduce aqueous solubility.
Solubility and Bioavailability Predictions
Using the Lipinski’s Rule of Five:
- However, the oxadiazole and acetamide groups may mitigate this via hydrogen bonding .
- Compound : Lower molecular weight (~422.5) and a thioether group suggest better solubility but reduced stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
